molecular formula C22H27ClFN3O4 B14105427 7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B14105427
M. Wt: 451.9 g/mol
InChI Key: SOXNUCVGASNEEU-XHXSRVRCSA-N
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Description

7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a quinoline core, a cyclopropyl group, and a pyrrolo[3,4-b]pyridine moiety. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Formation of the pyrrolo[3,4-b]pyridine moiety: This can be synthesized through a series of cyclization reactions, starting from appropriate pyridine derivatives.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to:

    Inhibit bacterial DNA gyrase and topoisomerase IV: This prevents the replication of bacterial DNA, leading to cell death.

    Induce apoptosis in cancer cells: Through the activation of caspases and the mitochondrial pathway.

    Modulate signaling pathways: Such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrrolo[3,4-b]pyridine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27ClFN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17-;/m0./s1

InChI Key

SOXNUCVGASNEEU-XHXSRVRCSA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl

Canonical SMILES

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl

Origin of Product

United States

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